4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole
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Overview
Description
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a difluoroethoxy group, and an isopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethanol and a suitable leaving group such as tosylate or mesylate.
Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the isopropyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromine atom or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of dehalogenated products or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of difluoroethoxy and bromine substituents on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s structural features make it a candidate for drug development. It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides, and in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The difluoroethoxy group can enhance lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluoroethoxy groups can enhance its reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-6(2)14-3-7(10)8(13-14)4-15-5-9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAQZNUUOXXKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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